N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide
Description
N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is a synthetic small molecule characterized by a pyridine core substituted with a 2,4-difluorophenoxy group at position 6 and a trichloroacrylamide moiety at position 1. The compound’s structure (Fig. 1) includes:
- Pyridine ring: Provides a planar aromatic scaffold for intermolecular interactions.
- 2,4-Difluorophenoxy group: Enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic effects.
Properties
IUPAC Name |
2,3,3-trichloro-N-[6-(2,4-difluorophenoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F2N2O2/c15-12(13(16)17)14(22)21-8-2-4-11(20-6-8)23-10-3-1-7(18)5-9(10)19/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQBAJISQZXWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,4-difluorophenol with 3-chloropyridine to form the 6-(2,4-difluorophenoxy)-3-pyridyl intermediate. This intermediate is then reacted with trichloroacrylamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogs
Compound A : Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Pyr3)
- Structure : Pyrazole core with a trifluoromethyl group and trichloroacrylamide side chain.
- Function : Potent TRPC3 channel blocker .
- Key Differences: Pyr3 lacks the pyridine and difluorophenoxy groups, relying on a pyrazole scaffold. The trifluoromethyl group in Pyr3 increases lipophilicity compared to the pyridine-based target compound. Activity: Pyr3 demonstrated efficacy in reducing stent-induced arterial remodeling in vivo (IC₅₀ ~1 µM) .
Compound B : N1-[4-phenyl-5-(trifluoromethyl)-3-thienyl]-2,3,3-trichloroacrylamide
- Structure : Thiophene core with phenyl and trifluoromethyl substituents.
- Key Differences :
Compound C : N1-[2-(4-Fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide
- Structure: Pyridine core with a 4-fluorophenoxy group at position 2.
- Key Differences: Substituent position: Fluorine is only at the para position of phenoxy (vs. 2,4-difluoro in the target compound). Molecular Weight: 361.58 g/mol (C₁₄H₈Cl₃FN₂O₂) vs. ~379.58 g/mol for the target compound (additional fluorine) .
- Synthesis : Similar palladium-catalyzed cross-coupling methods likely apply .
Functional and Therapeutic Implications
- Target Compound vs. Pyr3: The pyridine core in the target compound may improve selectivity for specific TRPC isoforms compared to Pyr3’s pyrazole scaffold. The 2,4-difluorophenoxy group could enhance blood-brain barrier penetration relative to Pyr3’s carboxylate ester .
- Target Compound vs. Compound C: Additional fluorine in the phenoxy group may improve metabolic stability and binding affinity due to increased electronegativity and steric effects.
Biological Activity
N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide is a synthetic organic compound notable for its unique structural characteristics, which include a pyridyl group and a difluorophenoxy moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- IUPAC Name : 2,3,3-trichloro-N-[6-(2,4-difluorophenoxy)pyridin-3-yl]prop-2-enamide
- Molecular Formula : C14H7Cl3F2N2O2
- Molecular Weight : 379.6 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,4-difluorophenol and 3-chloropyridine, leading to the formation of the desired trichloroacrylamide product. Key reagents include dichloromethane and triethylamine as a catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor function, leading to various pharmacological effects. However, the precise pathways and targets are still under investigation.
In Vitro Studies
Recent studies have evaluated the anti-inflammatory properties of similar compounds within the same chemical class. For example, derivatives with comparable structures have shown significant inhibition of histone acetylation in vitro, suggesting potential applications in cancer therapy .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Target Enzyme/Pathway | Reference |
|---|---|---|---|
| Compound 1a | 47 | Rtt109 HAT | |
| Compound 5f | 0.0455 | COX-2 | |
| N1-Derivative X | TBD | TBD | TBD |
Case Studies
A notable case study involved the evaluation of compounds structurally similar to this compound for their ability to inhibit histone acetylation. These compounds were tested in both primary high-throughput screening (HTS) assays and orthogonal assays to confirm their efficacy in modulating enzyme activity .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Preliminary assessments suggest that while some derivatives exhibit promising biological activity, they may also present challenges related to selectivity and off-target effects.
Safety and Efficacy Studies
Further research is needed to establish a comprehensive safety profile through in vivo studies and toxicology assessments. Such studies will help clarify the therapeutic window and potential side effects associated with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
